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2-(1-Benzofuran-7-yl)aceticacid

Cat. No.: B13572317
M. Wt: 176.17 g/mol
InChI Key: MGSQMTWSTVFLGN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form a cornerstone of organic chemistry. numberanalytics.comnih.govacs.org Benzofurans, which feature a benzene (B151609) ring fused to a furan (B31954) ring, are a prominent class within this domain. numberanalytics.comnih.govwikipedia.org The benzofuran (B130515) core is a versatile scaffold found in numerous natural products and synthetically developed molecules with a wide array of biological activities. nih.govnih.gov The introduction of an acetic acid moiety to the benzofuran structure gives rise to benzofuran-substituted acetic acids, a family of compounds that has garnered considerable attention for its potential applications.

Significance of Benzofuran Acetic Acid Scaffolds in Synthetic Design

The benzofuran acetic acid scaffold is a valuable building block in the design of more complex molecules. nih.govnih.gov Its structural features, including the planar benzofuran ring system and the reactive carboxylic acid group, allow for a variety of chemical modifications. numberanalytics.comvulcanchem.com This versatility enables chemists to synthesize a diverse library of derivatives with tailored properties. nih.gov The development of novel and efficient synthetic routes to these scaffolds is an active area of research, with methods often involving catalytic strategies to construct the benzofuran nucleus. nih.govacs.org

Overview of Research Trajectories for Arylacetic Acid Derivatives

Arylacetic acid derivatives, a broader class that includes benzofuran acetic acids, have long been a subject of intense scientific investigation. Research in this area has traditionally focused on their applications in medicinal chemistry, with many compounds exhibiting anti-inflammatory and analgesic properties. nih.gov More recent research has expanded to explore their potential as anticancer agents and their roles in targeting various enzymes and receptors in the body. nih.govnih.gov The structural similarities between different arylacetic acids allow for comparative studies that can elucidate structure-activity relationships and guide the design of new therapeutic agents. nih.gov

Scope and Objectives of Current Academic Inquiry into 2-(1-Benzofuran-7-yl)acetic acid

Current academic inquiry into 2-(1-Benzofuran-7-yl)acetic acid is focused on a comprehensive understanding of its chemical and physical properties, as well as its potential as a precursor in the synthesis of novel compounds. Researchers are exploring its reactivity, spectroscopic characteristics, and potential interactions with biological targets. While its specific applications are still under investigation, the broader interest in benzofuran derivatives suggests that this compound may hold promise in various fields of chemical and pharmaceutical research. nih.govnih.gov

Chemical and Physical Properties of 2-(1-Benzofuran-7-yl)acetic acid

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. For 2-(1-Benzofuran-7-yl)acetic acid, these properties provide insight into its behavior and potential applications.

PropertyValue
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
IUPAC Name2-(1-Benzofuran-7-yl)acetic acid
Physical StateSolid (predicted)
SolubilityLikely soluble in polar organic solvents

Note: Some physical properties are predicted based on the behavior of structurally similar compounds.

The molecular structure of 2-(1-Benzofuran-7-yl)acetic acid, featuring a benzofuran core with an acetic acid group at the 7-position, is the primary determinant of its chemical reactivity. The carboxylic acid group can undergo typical reactions such as esterification and amidation, providing a handle for further synthetic modifications. The aromatic benzofuran ring system can also participate in various chemical transformations.

Spectroscopic Data of 2-(1-Benzofuran-7-yl)acetic acid

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. While specific spectra for 2-(1-Benzofuran-7-yl)acetic acid are not widely published, predictions can be made based on related structures.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, a singlet for the methylene (B1212753) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

13C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for the carbon atoms of the benzofuran rings and the carbonyl and methylene carbons of the acetic acid side chain.

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid and broad absorption due to the hydroxyl (O-H) group.

Synthesis and Manufacturing of 2-(1-Benzofuran-7-yl)acetic acid

The synthesis of benzofuran derivatives can be achieved through various established chemical routes. nih.govjocpr.com While specific industrial-scale manufacturing processes for 2-(1-Benzofuran-7-yl)acetic acid are not publicly detailed, common laboratory syntheses for analogous compounds often involve the cyclization of appropriately substituted phenols. nih.gov One potential route could involve the reaction of a 7-substituted benzofuran precursor with a reagent that introduces the acetic acid moiety. The purification of the final product would typically be achieved through techniques such as recrystallization or column chromatography.

Research Applications of 2-(1-Benzofuran-7-yl)acetic acid

Given the extensive research into the biological activities of benzofuran derivatives, 2-(1-Benzofuran-7-yl)acetic acid is a compound of interest for its potential applications in several areas of research.

Role as a Chemical Intermediate

The primary current application of 2-(1-Benzofuran-7-yl)acetic acid is as a chemical intermediate or building block. nih.gov Its bifunctional nature, possessing both a reactive carboxylic acid group and a modifiable aromatic system, makes it a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. numberanalytics.comnih.gov

Investigational Use in Medicinal Chemistry

Benzofuran scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. nih.govnih.govnih.gov Derivatives of benzofuran have been reported to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.govjocpr.com While the specific biological activity of 2-(1-Benzofuran-7-yl)acetic acid is a subject for future investigation, its structural motif suggests it could serve as a lead compound for the development of new therapeutic agents. For instance, other benzofuran carboxylic acid derivatives have shown notable antimicrobial activity. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O3 B13572317 2-(1-Benzofuran-7-yl)aceticacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)acetic acid

InChI

InChI=1S/C10H8O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12)

InChI Key

MGSQMTWSTVFLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)OC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Benzofuran 7 Yl Acetic Acid and Analogues

Classical and Contemporary Synthetic Routes to Benzofuran-7-yl Linkages

The construction of the benzofuran (B130515) core, particularly with substitution at the C-7 position, can be achieved through various classical and modern synthetic strategies. These methods primarily involve the formation of the heterocyclic furan (B31954) ring onto a pre-functionalized benzene (B151609) precursor.

Cyclization Reactions and Annulation Strategies

Cyclization reactions represent a fundamental approach to constructing the benzofuran ring system. sioc-journal.cn These strategies typically involve an intramolecular reaction where a C–O bond is formed to close the furan ring.

A classical approach involves the reaction of a salicylaldehyde (B1680747) derivative with chloroacetic acid to produce an o-formylphenoxyacetic acid, which then undergoes cyclization upon heating with acetic anhydride (B1165640) and sodium acetate (B1210297). lbp.world To achieve 7-position substitution, the corresponding substituted salicylaldehyde would be required as a starting material. Another established method is the reaction of o-hydroxyacetophenones with α-haloketones or similar reagents, followed by cyclization. researchgate.net

More contemporary methods often utilize intramolecular cyclization of ortho-alkynylphenols. numberanalytics.com These precursors can be cyclized under various catalytic conditions, including acid or base catalysis, to form the benzofuran ring. numberanalytics.com Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides a chemo- and regioselective route to benzofurans. organic-chemistry.org Similarly, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes offers a metal-free alternative for producing 2-arylbenzofurans. organic-chemistry.orgnih.gov

Annulation strategies, where the furan ring is built onto the benzene ring in a concerted or stepwise fashion, are also employed. For instance, a one-pot approach starting from simple 1-aryl- or 1-alkylketones can proceed through regioselective iron(III)-catalyzed halogenation followed by a metal-mediated O-arylation to furnish the benzofuran core. nih.gov

Coupling Reactions Involving Benzofuran Precursors

While building the acetic acid side chain onto a pre-formed benzofuran ring is less common for the parent compound, it is a viable strategy for creating analogues. This typically involves C-H functionalization or cross-coupling reactions at a specific position of the benzofuran nucleus. While C2 and C3 functionalizations are more common, methods for C7 modification exist. hw.ac.uk

For example, a 7-halobenzofuran can serve as a precursor. A Sonogashira coupling of a 7-halobenzofuran with a suitable terminal alkyne, catalyzed by palladium and copper complexes, could introduce a carbon framework that can be subsequently converted to an acetic acid moiety. jocpr.com Another approach involves the deprotometallation of the benzofuran ring followed by trapping with an electrophile. This allows for the introduction of functional groups that can be elaborated into the desired side chain.

Multi-Component Reactions for Convergent Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like benzofuranyl acetic acids in a single step from simple precursors. oup.com These reactions avoid the isolation of intermediates, saving time and resources. researchgate.net

A notable strategy for synthesizing benzofuran acetic acid analogues involves the one-pot reaction of a hydroxy-aromatic compound, an arylglyoxal, and Meldrum's acid. mdpi.com In a process analogous to the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, a suitably substituted phenol (B47542) could react with glyoxal (B1671930) and Meldrum's acid. The proposed pathway involves an initial condensation of the glyoxal with Meldrum's acid, followed by a Michael addition of the phenol. The final step is an acid-catalyzed intramolecular cyclization that forms the benzofuran ring and subsequent hydrolysis of the Meldrum's acid adduct to yield the acetic acid side chain. mdpi.com

Another versatile MCR involves a Ugi-azide reaction coupled with an intramolecular cyclization catalyzed by a Pd/Cu system, which allows for the synthesis of highly substituted benzofurans at the 2-position with high bond-forming efficiency. rsc.org

Catalytic Approaches in Benzofuran Acetic Acid Formation

Catalysis is central to modern organic synthesis, providing mild and efficient pathways for constructing complex heterocyclic systems like benzofurans. Both transition metal and acid catalysis play pivotal roles in key bond-forming steps.

Transition Metal Catalysis (e.g., Palladium-, Copper-, Gold-mediated Reactions)rsc.orgnih.gov

Transition metals are widely employed to catalyze the formation of the benzofuran nucleus. acs.orggonzaga.edu

Palladium and Copper: A common and powerful strategy is the Sonogashira coupling of o-halophenols with terminal alkynes, which is typically co-catalyzed by palladium and copper complexes. jocpr.comnih.govnih.gov This is often followed by an intramolecular cyclization to yield the benzofuran derivative. One-pot processes combining these steps have been developed, using catalysts like [Pd(η³-C₃H₅)Cl]₂ with a suitable ligand. nih.gov Palladium acetate has also been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to produce benzoyl-substituted benzofurans. acs.orgnih.gov

Iron and Copper: Non-precious metal catalysis offers a more sustainable alternative. One-pot syntheses using iron(III) to catalyze the regioselective halogenation of aryl ketones, followed by a copper(I)-catalyzed intramolecular O-arylation, have been successfully developed to produce a range of benzofurans. nih.govacs.org

Gold: Gold catalysts are effective in mediating the cyclization of o-alkynylphenols to benzofurans. These reactions proceed under mild conditions and show high functional group tolerance. hw.ac.uk

Rhodium and Ruthenium: Rhodium-based catalysts have been utilized for the multicomponent synthesis of benzofurans. acs.orgnih.gov Ruthenium catalysts are effective for the cycloisomerization of specific propargylic alcohols to form the benzofuran ring. organic-chemistry.org

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference
Pd(PPh₃)₂Cl₂ / CuISonogashira Coupling / Cyclizationo-Iodophenols, Terminal AlkynesClassic, reliable method for 2-substituted benzofurans. jocpr.comnih.gov
FeCl₃ / CuIHalogenation / O-ArylationAryl ketonesUtilizes earth-abundant, non-precious metals in a one-pot process. nih.govacs.org
Gold-Phosphite ComplexC-H Alkylation / CyclizationBenzofurans, DiazoestersCatalyzes C2-alkylation via a gold-carbene complex. hw.ac.uk
CpRuCl(PPh₃)₂CycloisomerizationAromatic homopropargylic alcoholsChemo- and regioselective 5-endo cyclization. sioc-journal.cn

Brønsted and Lewis Acid Catalysisnih.gov

Acid catalysts facilitate benzofuran synthesis by activating substrates toward cyclization.

Lewis Acids: Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) can promote domino reactions to construct the benzofuran core from precursors like 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov In a recently developed method, various Lewis acids were screened for the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, with TMSOTf being identified as a highly effective catalyst. rsc.orgnih.gov The proposed mechanism involves the activation of an electrophile by the acid catalyst, facilitating the key bond-forming steps. youtube.com

Brønsted Acids: Brønsted acids like triflic acid (TfOH) and p-toluenesulfonic acid (PTSA) are also effective. nih.gov For example, TfOH can mediate the reaction of quinone imine ketals with dicarbonyl compounds to yield substituted benzofuran cores. nih.gov These acids function by protonating a functional group, such as a carbonyl or alkyne, thereby increasing its electrophilicity and promoting intramolecular attack by the phenolic oxygen. youtube.com An unusual cascade reaction to access 2-benzofuranyl-3-hydroxyacetones from β-pyrones and phenols was found to be catalyzed by acids like TMSOTf or PTSA. rsc.org

CatalystReaction TypeStarting MaterialsKey FeaturesReference
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)Domino Reaction / Cyclization2,4-diyn-1-ols, DicarbonylsPromotes cascade reaction to form benzofuran derivatives. nih.gov
Triflic Acid (TfOH)Cyclization / AnnulationQuinone Imine Ketals, DicarbonylsEfficient for constructing carbon-carbon bonds in benzofuran synthesis. nih.gov
TMSOTf / PTSACascade Reaction6-acetoxy-β-pyrones, PhenolsFacilitates a transacetalisation/Fries-rearrangement/Michael addition cascade. rsc.org
Various Lewis AcidsCondensation / AromatizationAcrolein Dimer, 1,3-DicarbonylsSynthesis of 2,3-disubstituted benzofurans, including commercial drugs. nih.gov

Organocatalysis and Biocatalysis

The pursuit of more sustainable and efficient synthetic routes has led to the exploration of organocatalysis and biocatalysis for the preparation of benzofuran scaffolds. These methods offer mild reaction conditions and high selectivity, often avoiding the use of heavy metals.

Organocatalysis , which utilizes small organic molecules as catalysts, presents a powerful tool for asymmetric synthesis. acs.org In the context of benzofuran-related structures, organocatalysts like proline and its derivatives can be instrumental in key bond-forming steps. youtube.com For instance, they can catalyze asymmetric aldol (B89426) or Michael reactions to construct chiral side chains or precursors. While direct organocatalytic synthesis of 2-(1-Benzofuran-7-yl)acetic acid is not widely reported, the principles are applicable. For example, chiral phosphoric acids have been used in the enantioselective construction of benzofuran derivatives. researchgate.net The development of catalytic asymmetric [4+1] cyclizations of benzofuran-derived azadienes highlights the potential for creating complex chiral structures. researchgate.net

Biocatalysis leverages enzymes for chemical transformations, offering exceptional selectivity under environmentally benign conditions. nih.gov For producing enantiomerically pure compounds related to 2-(1-Benzofuran-7-yl)acetic acid, enzymatic kinetic resolution is a prominent strategy. nih.gov Lipases, for instance, can selectively acylate or hydrolyze a racemic mixture of a precursor, allowing for the separation of the desired enantiomer. While specific applications to this exact molecule are sparse in the literature, the biocatalytic resolution of intermediates, such as 3-hydroxy-3-phenylpropanonitrile (a precursor for other APIs), demonstrates the viability of this approach for generating chiral building blocks. nih.gov Furthermore, glucosyltransferase enzymes have been used in the synthesis of benzofuran C-glucosides, indicating the potential for enzymatic modification of the benzofuran core. nih.gov

Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into synthetic design is essential for minimizing environmental impact and improving the sustainability of chemical manufacturing. This involves a focus on solvent choice, reaction efficiency, and the sustainability of reagents and catalysts.

The choice of solvent is a critical aspect of green synthesis, as traditional solvents are often volatile, toxic, and contribute to chemical waste. youtube.com Green approaches favor the use of safer solvents or the elimination of solvents altogether.

For benzofuran synthesis, water has been successfully used as a solvent in copper-catalyzed transformations, offering a sustainable alternative to organic solvents. organic-chemistry.org Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have also been employed as eco-friendly media for the copper-catalyzed one-pot synthesis of benzofuran derivatives. nih.gov Microwave-assisted synthesis is another key green technique that can accelerate reactions, improve yields, and often allows for solvent-free conditions, as demonstrated in the preparation of chiral 2-substituted benzofurans. nih.gov

Table 1: Comparison of Solvent Types in Chemical Synthesis

Solvent ClassExample(s)Key AdvantagesKey Disadvantages
Aprotic Polar DMF, AcetonitrileHigh polarity, dissolves many saltsOften toxic, high boiling points, difficult to recycle
Protic Polar Water, Ethanol, Acetic AcidLow toxicity, readily available, environmentally benignMay interfere with certain reagents (e.g., organometallics)
Nonpolar Aprotic Toluene, HexaneGood for nonpolar compounds, low reactivityOften volatile organic compounds (VOCs), flammable, toxic
Green Solvents Deep Eutectic Solvents, Ionic LiquidsLow volatility, tunable properties, eco-friendlyCan be expensive, may require special recycling processes

Atom economy is a core principle of green chemistry that measures how efficiently atoms from the reactants are incorporated into the final desired product. primescholars.com Syntheses with high atom economy generate minimal waste. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. primescholars.comnih.gov

Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones and favors catalysts that are recyclable and derived from abundant, non-toxic materials. thieme.de In benzofuran synthesis, there is a significant effort to move away from stoichiometric reagents like hypervalent iodine compounds, although catalytic versions are being developed. organic-chemistry.org

Transition-metal catalysis is central to many benzofuran syntheses, with palladium being widely used. nih.govacs.org Green efforts in this area focus on developing highly active catalysts to reduce loadings, as well as recycling the catalyst, for instance by using palladium on carbon (Pd/C). nih.gov There is also a strong push to replace precious metals with more earth-abundant and less toxic alternatives like copper, nickel, and iron. nih.govthieme.de Nickel-catalyzed intramolecular nucleophilic additions offer an effective route to benzofurans from accessible starting materials. thieme.de Similarly, copper-catalyzed reactions are widely employed for constructing the benzofuran ring. nih.govorganic-chemistry.org

Stereoselective Synthesis and Chiral Induction Approaches

Given the importance of chirality in bioactive molecules, the development of methods for the stereoselective synthesis of 2-(1-Benzofuran-7-yl)acetic acid and its analogues is a critical research area. Such syntheses aim to produce a single, desired stereoisomer.

An effective strategy for creating chiral 2-substituted benzofurans involves starting from readily available chiral precursors, such as N-protected α-amino acids. nih.gov This approach allows for the synthesis of α-alkyl-2-benzofuranmethanamines with good yields and without significant racemization, often facilitated by microwave irradiation. nih.gov

Asymmetric catalysis is a more sophisticated approach. Palladium-catalyzed asymmetric [4+3] cyclization reactions have been used to create chiral benzofuro[3,2-b]azepine frameworks with excellent stereoselectivity. researchgate.net This demonstrates the power of transition-metal catalysis in controlling the stereochemical outcome. Organocatalysis also plays a crucial role; for example, chiral phosphoric acid catalysts can produce optically active benzofuran derivatives with high enantioselectivity. researchgate.net The concept of a chiral receptor that mimics an enzyme's "oxyanion hole" has also been explored for chiral recognition with benzofuran structures, indicating advanced approaches to controlling stereochemistry. rsc.org

In-Depth Spectroscopic Analysis of 2-(1-Benzofuran-7-yl)acetic acid Unavailable

Following a comprehensive search for scientific data pertaining to the chemical compound 2-(1-Benzofuran-7-yl)acetic acid , it has been determined that detailed experimental or predicted spectroscopic and crystallographic information is not available in publicly accessible literature. Searches for this specific molecule, including by its CAS number (293306-61-7), did not yield the specific data points required to construct a scientifically accurate article based on the requested outline.

The creation of an in-depth analysis requires concrete data for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, FT-Raman, and Electronic Absorption spectroscopy. Without published research or database entries containing this information, it is not possible to provide a factual and authoritative discussion on the spectroscopic architecture of 2-(1-Benzofuran-7-yl)acetic acid.

Therefore, the requested article, with its detailed sections and data tables, cannot be generated at this time. Further empirical research and publication would be necessary for such an analysis to be completed.

In Depth Spectroscopic and Crystallographic Elucidation of 2 1 Benzofuran 7 Yl Acetic Acid Architecture

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

For instance, theoretical studies using time-dependent density functional theory (TD-DFT) on related benzofuran (B130515) derivatives have been employed to predict their electronic spectra. physchemres.org These computational approaches indicate that the primary electronic transitions are typically of a π-π* nature, localized on the conjugated benzofuran system. The position of the acetic acid group on the benzene (B151609) ring, as in 2-(1-Benzofuran-7-yl)acetic acid, is expected to influence the electronic distribution and, consequently, the absorption spectrum. The presence of donor-acceptor groups in other benzofuran derivatives has been shown to cause shifts in the absorption maximum. nih.gov It is reasonable to infer that the carboxylic acid group, with its carbonyl chromophore, will interact with the benzofuran π-system, affecting the electronic transition energies.

A summary of expected UV-Vis absorption characteristics based on related compounds is presented below:

Compound Family Typical λmax Range (nm) Electronic Transition Type
Benzofuran Derivatives240-350π-π*

This table is illustrative and based on general data for benzofuran derivatives; specific values for 2-(1-Benzofuran-7-yl)acetic acid may vary.

Fluorescence and Phosphorescence Properties

Benzofuran-containing molecules are recognized for their luminescent properties, with many derivatives exhibiting significant fluorescence. nih.govnih.govscispace.comrsc.orgacs.org This fluorescence arises from the radiative decay of the lowest excited singlet state (S1) to the ground state (S0). The efficiency and wavelength of this emission are highly dependent on the molecular structure and the presence of various substituents.

Some benzofuran derivatives have been investigated as blue-light emitters and have found applications in organic light-emitting diodes (OLEDs), which is a testament to their high fluorescence quantum yields. nih.govscispace.com Furthermore, the introduction of specific functional groups can lead to enhanced fluorescence and red-shifted emissions. rsc.org While detailed fluorescence and phosphorescence data for 2-(1-Benzofuran-7-yl)acetic acid are not specifically reported, it is anticipated to exhibit fluorescence owing to its benzofuran core.

Phosphorescence, which involves a transition from an excited triplet state (T1) to the ground state, is less commonly observed for purely organic molecules at room temperature in fluid solutions but can be promoted by the presence of heavy atoms or in rigid matrices. Certain fluorobenzofuran derivatives have been utilized as high triplet energy host materials in green phosphorescent OLEDs, indicating that the benzofuran scaffold can be engineered to facilitate phosphorescence. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

The solid-state architecture of carboxylic acids is often dominated by the formation of hydrogen-bonded dimers. While the crystal structure of 2-(1-Benzofuran-7-yl)acetic acid has not been specifically determined, the analysis of closely related benzofuran acetic acid derivatives provides a clear picture of the expected molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Bond Parameters

Single crystal X-ray diffraction studies on derivatives such as 2-(5-methoxy-1-benzofuran-3-yl)acetic acid and 2-(6,7-Dimethyl-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acid reveal key structural features. nih.gov The benzofuran ring system is typically found to be essentially planar. The acetic acid side chain, however, often adopts a conformation that is twisted relative to the plane of the benzofuran ring.

The table below presents selected crystallographic data for a related benzofuran acetic acid derivative to illustrate the typical parameters.

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) ** β (°) γ (°) **
2-(6,7-Dimethyl-3-methyl-sulfanyl-1-benzofuran-2-yl)acetic acidTriclinicP-14.72257.47617.68780.9189.8680.67

Data from a representative substituted 2-(1-Benzofuran-yl)acetic acid derivative. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

In the solid state, the carboxylic acid groups of benzofuran acetic acid derivatives consistently form strong intermolecular O-H···O hydrogen bonds. nih.gov These interactions typically link two molecules into centrosymmetric dimers, creating a characteristic eight-membered ring synthon.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways (excluding basic identification)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation patterns of organic molecules. For 2-(1-Benzofuran-7-yl)acetic acid, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular formula, C10H8O3.

While a specific mass spectrum for 2-(1-Benzofuran-7-yl)acetic acid is not available, the fragmentation pathways can be predicted based on the known behavior of carboxylic acids and aromatic compounds. libretexts.orgmiamioh.edu The most common fragmentation pathways for carboxylic acids involve cleavages adjacent to the carbonyl group.

Key expected fragmentation pathways include:

Loss of the hydroxyl radical (-OH): This would result in a fragment ion at M-17.

Loss of the carboxyl group (-COOH): This would lead to a fragment at M-45.

Decarboxylation (-CO2): Loss of carbon dioxide would produce a fragment at M-44.

Cleavage of the C-C bond between the methylene (B1212753) group and the carboxylic acid: This would generate a stable acylium ion.

The fragmentation of the benzofuran ring itself would likely lead to a complex pattern of smaller fragment ions. The relative intensities of these fragment peaks would provide further structural information. A high-resolution mass spectrometry (HRMS) analysis of a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, has been used to confirm its structure, highlighting the utility of this technique. mdpi.com

Reaction Mechanisms and Reactivity Profiles of 2 1 Benzofuran 7 Yl Acetic Acid

Reactions Involving the Acetic Acid Moiety

The acetic acid group at the 7-position provides a secondary site for chemical modification, independent of the aromatic core's reactivity.

The carboxylic acid functional group of 2-(1-Benzofuran-7-yl)acetic acid can be readily converted into esters and amides through standard synthetic protocols.

Esterification: This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas (Fischer esterification). rug.nlchemguide.co.uk The reaction is reversible, and to drive it to completion, the water formed is often removed, or the ester is distilled off as it forms. chemguide.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or acid anhydride (B1165640), which then reacts with an alcohol to form the ester, often under milder conditions. chemguide.co.uk The synthesis of various benzofuran-2-carboxylic acid ethyl esters has been documented, confirming the feasibility of this transformation on the benzofuran (B130515) scaffold. researchgate.net A related reaction, the alkaline hydrolysis of an ethyl ester to yield the corresponding benzofuran acetic acid, further demonstrates this chemical relationship. nih.gov

Amidation: The formation of amides from 2-(1-Benzofuran-7-yl)acetic acid can be achieved by reacting it with an amine. This conversion often requires activating the carboxylic acid first, for example, by converting it to an acyl chloride or by using peptide coupling reagents. The synthesis of various amides from benzofuran-2-carboxylic acids has been successfully demonstrated in the literature. researchgate.net

The removal of the carboxyl group from the acetic acid moiety is a potential transformation under specific conditions. One modern approach involves a visible-light-catalyzed decarboxylation of aryl acetic acids, which can lead to the formation of aromatic aldehydes under mild, oxidative conditions. rsc.org Another method described for heterocyclic carboxylic acids involves heating the compound in N,N-dimethylformamide (DMF) with an organic acid catalyst, such as formic or acetic acid, at temperatures ranging from 85-150 °C to promote decarboxylation. google.com

Oxidation and Reduction Chemistry

Oxidation: The benzofuran core, particularly the furan (B31954) ring, is susceptible to oxidation. Biomimetic oxidation using hydrogen peroxide catalyzed by manganese(III) porphyrins can lead to the formation of epoxides across the C2-C3 double bond. mdpi.com These epoxides are key intermediates that can undergo subsequent ring-opening and rearrangement reactions. mdpi.com For example, the oxidation of benzofuran itself can yield salicylaldehyde (B1680747). mdpi.com Similarly, catalytic oxidation with Mn(III)/Co(II) systems under an oxygen atmosphere can cause an oxidative ring-opening of the furan moiety to produce 1,4-dicarbonyl compounds. rsc.orgresearchgate.netrsc.org

Reduction: The benzofuran nucleus can undergo reductive ring-opening. A nickel-catalyzed reaction using silanes as reducing agents can hydrogenate the furan ring, leading to the formation of ortho-substituted phenol (B47542) derivatives. acs.org The carboxylic acid group can also be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the -COOH group can be converted to a primary alcohol, yielding 2-(1-Benzofuran-7-yl)ethanol.

Cycloaddition and Rearrangement Reactions

Cycloaddition: The furan ring within the benzofuran structure can participate in cycloaddition reactions. While Diels-Alder ([4+2] cycloadditions) are possible, some studies suggest that benzofurans preferentially undergo [2+2] cycloaddition reactions with suitable partners. numberanalytics.comyoutube.com

Rearrangement: Rearrangements are often coupled with oxidation reactions of the furan ring. The Achmatowicz reaction, for instance, involves the oxidation of a furan to a dihydropyranone, which is a type of rearrangement that could potentially be applied to derivatives of 2-(1-Benzofuran-7-yl)acetic acid following initial oxidation of the furan ring. rsc.org

Mechanistic Investigations of Proposed Reaction Pathways

Mechanistic studies provide insight into the specific pathways these reactions follow.

Electrophilic Substitution: The regioselectivity for C-2 attack is explained by the greater stability of the Wheland intermediate formed, where the positive charge is better stabilized by the adjacent oxygen atom compared to attack at C-3. rsc.org

Oxidation: The oxidation of benzofurans by Mn(III)/Co(II) catalysts is proposed to proceed through an endoperoxide intermediate, formed from a reaction involving an α-peroxy radical or singlet oxygen. rsc.orgresearchgate.net In contrast, oxidation with Mn(III) porphyrin/H₂O₂ systems is believed to occur via the formation of a 2,3-epoxide intermediate, which subsequently opens. mdpi.com

Decarbonyl-Oxidation: For related benzofuranone structures, a proposed mechanism for base-induced decarbonyl-oxidation involves proton abstraction, enolization, and subsequent reaction with hydroperoxides to yield hydroxylated products. beilstein-archives.org

Reductive Ring-Opening: DFT calculations on the nickel-catalyzed ring-opening of benzofuran suggest a mechanism involving the insertion of a Ni-H species followed by a β-oxygen elimination step to cleave the C-O bond of the furan ring. acs.org

Table 2: Investigated Reaction Mechanisms for Benzofuran Derivatives

Reaction Type Proposed Key Intermediate(s) Mechanistic Feature Reference
Catalytic Oxidation Endoperoxide Ring-opening to a 1,4-dicarbonyl rsc.orgresearchgate.net
Biomimetic Oxidation 2,3-Epoxide Ring-opening and rearrangement mdpi.com
Ni-Catalyzed Reduction Ni-H adduct β-Oxygen elimination acs.org

Kinetic and Thermodynamic Studies of Key Reactions

The reactivity of 2-(1-Benzofuran-7-yl)acetic acid is dictated by the two primary functional groups: the carboxylic acid moiety and the benzofuran ring system. Key reactions for which kinetic and thermodynamic data would be insightful include:

Esterification: The reaction of the carboxylic acid group with alcohols to form esters is a fundamental process. Kinetic studies would elucidate the reaction rates under various catalytic conditions (e.g., acid catalysis) and temperatures, while thermodynamic studies would provide information on the equilibrium position of the reaction.

Amide Formation: Similar to esterification, the reaction with amines to form amides is another crucial transformation. Kinetic and thermodynamic data would be valuable for optimizing synthesis protocols for potential biologically active amide derivatives.

Decarboxylation: At elevated temperatures, the carboxylic acid may undergo decarboxylation. Understanding the kinetics of this thermal decomposition would be important for determining the compound's stability.

Electrophilic Substitution on the Benzofuran Ring: The benzofuran ring can undergo electrophilic substitution reactions. Kinetic and thermodynamic studies would provide insights into the regioselectivity and the activating or deactivating effect of the 7-acetic acid substituent on the aromatic system.

The lack of this specific data represents a gap in the current body of chemical knowledge. Future research in this area would be beneficial for a more complete understanding of the chemical behavior of 2-(1-Benzofuran-7-yl)acetic acid and could aid in the design of synthetic routes to novel derivatives.

Without experimental or computational data, it is not possible to provide data tables on the kinetic and thermodynamic parameters for the reactions of 2-(1-Benzofuran-7-yl)acetic acid.

Computational and Theoretical Investigations of 2 1 Benzofuran 7 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic wavefunction.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. acs.org It is highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. stackexchange.comresearchgate.net For 2-(1-Benzofuran-7-yl)acetic acid, a DFT calculation would begin with an initial guess of the structure and iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy. mdpi.com This process yields the equilibrium geometry, corresponding to a minimum on the potential energy surface. researchgate.net

From this calculation, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters are crucial for understanding the molecule's shape and steric properties. For instance, the planarity of the benzofuran (B130515) ring system and the orientation of the acetic acid side chain would be precisely defined. While DFT methods are known to produce high-quality structures, the choice of the functional and basis set is important for accuracy, especially when modeling weak interactions like hydrogen bonding. aip.org

An illustrative table of what such results would look like is provided below.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2-(1-Benzofuran-7-yl)acetic acid

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC(7)-C(8)1.51 Å
Bond LengthC(8)-C(9)1.53 Å
Bond LengthC(9)=O(10)1.21 Å
Bond LengthC(9)-O(11)1.36 Å
Bond AngleC(7)-C(8)-C(9)112.5°
Bond AngleO(10)-C(9)-O(11)123.0°
Dihedral AngleC(6)-C(7)-C(8)-C(9)85.0°
Note: Atom numbering is hypothetical. This data is for illustrative purposes only and does not represent actual calculated values.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. fiveable.meinsilicosci.com It provides a good starting point for more advanced calculations but neglects the effects of electron correlation—the way electrons avoid each other. numberanalytics.com This omission leads to total energies that are higher than the true experimental energy.

To improve upon HF, post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods, such as Møller-Plesset perturbation theory (MP2, MP3), Configuration Interaction (CI), and Coupled Cluster (CC) theory, systematically incorporate electron correlation. fiveable.meststephens.net.in For 2-(1-Benzofuran-7-yl)acetic acid, these methods would provide highly accurate total electronic energies, ionization potentials, and electron affinities. While computationally more demanding, they serve as benchmarks for assessing the accuracy of less expensive methods like DFT. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations focus on a static, minimum-energy structure, molecules are dynamic entities. The acetic acid side chain of 2-(1-Benzofuran-7-yl)acetic acid can rotate, leading to multiple conformations. Molecular Dynamics (MD) simulations are used to explore this conformational landscape over time. oup.commdpi.com

In an MD simulation, the motion of atoms is modeled using classical mechanics, with forces calculated from a molecular mechanics force field. oup.com By simulating the molecule over nanoseconds or microseconds, it is possible to identify the most populated low-energy conformations and the energy barriers for converting between them. oup.comacs.org Furthermore, MD simulations can explicitly include solvent molecules (like water), providing crucial insights into how the solvent influences conformational preferences and intermolecular interactions. oup.com This is particularly important for the carboxylic acid group, which can form hydrogen bonds with water.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comucsb.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. taylorandfrancis.com

For 2-(1-Benzofuran-7-yl)acetic acid, the energy and location of these orbitals would predict its reactive behavior.

HOMO: The location of the HOMO would indicate the most likely sites for electrophilic attack. It is expected to be localized primarily on the electron-rich benzofuran ring system.

LUMO: The location of the LUMO would indicate the most probable sites for nucleophilic attack, likely centered around the electrophilic carbonyl carbon of the carboxylic acid group. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. periodicodimineralogia.it A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

Table 2: Illustrative Frontier Molecular Orbital Properties for 2-(1-Benzofuran-7-yl)acetic acid

ParameterEnergy (eV) (Illustrative)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Note: This data is for illustrative purposes only and does not represent actual calculated values.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This method allows for the quantification of intramolecular and intermolecular interactions. periodicodimineralogia.ittaylorandfrancis.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. deeporigin.com It is plotted onto the molecule's electron density surface, using colors to represent different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.orgucsb.edu

For 2-(1-Benzofuran-7-yl)acetic acid, an MEP map would clearly show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group and the furan (B31954) oxygen, highlighting their potential to act as hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net

Positive Potential (Blue): Located around the acidic proton of the carboxyl group, indicating its high propensity to be donated in an acid-base reaction. chemrxiv.org

The MEP provides a comprehensive picture of how the molecule would interact with other molecules, such as biological receptors or reagents, based on electrostatic complementarity. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science. These computational models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property of interest. The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features.

The process involves the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

1D: Based on the molecular formula (e.g., molecular weight).

2D: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D: Requiring the 3D coordinates of the atoms (e.g., molecular volume, surface area).

4D: Including an additional dimension, such as different conformational states.

Once calculated, these descriptors are used to build a QSAR model using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

For 2-(1-Benzofuran-7-yl)acetic acid, a specific QSAR model has not been detailed in the available literature. Such a study would typically involve a series of its derivatives to correlate their structural features with a particular outcome. While QSAR studies have been conducted on various classes of benzofuran derivatives for different biological targets nih.gov, a dedicated analysis for 2-(1-Benzofuran-7-yl)acetic acid is not presently documented.

Table 1: Examples of Molecular Descriptors in QSAR Studies

Descriptor CategoryExample DescriptorInformation Encoded
Constitutional Molecular WeightSize of the molecule
Topological Wiener IndexBranching of the molecular skeleton
Geometric Molecular Surface AreaThree-dimensional size of the molecule
Quantum-Chemical HOMO/LUMO EnergiesElectron-donating/accepting ability
Electronic Dipole MomentPolarity of the molecule

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters. Techniques like Density Functional Theory (DFT) and ab initio methods can calculate the vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts with a reasonable degree of accuracy.

The standard procedure involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: For the optimized geometry, the vibrational frequencies are calculated. The computed frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data.

NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are calculated and then referenced against a standard (e.g., tetramethylsilane) to predict the NMR chemical shifts.

A comparison between the predicted and experimental spectra serves multiple purposes. It helps in the structural elucidation of newly synthesized compounds, aids in the assignment of experimental spectral bands, and validates the computational methodology used. For instance, a strong correlation between the theoretical and experimental FT-IR and NMR spectra of a related compound, 7-methoxy-benzofuran-2-carboxylic acid, has been reported, lending confidence to the computational approach. jetir.orgresearchgate.net

However, for 2-(1-Benzofuran-7-yl)acetic acid, a direct comparison between theoretically predicted and experimentally obtained spectroscopic data is not available in the reviewed scientific literature.

Table 2: Theoretical vs. Experimental Spectroscopy

Spectroscopic TechniquePredicted ParametersExperimental DataPurpose of Comparison
FT-IR Spectroscopy Vibrational frequencies and intensitiesWavenumbers of absorption bandsStructural confirmation and vibrational mode assignment
¹H and ¹³C NMR Spectroscopy Chemical shiftsChemical shifts (ppm)Structural elucidation and assignment of resonances

Nonlinear Optical (NLO) Properties and Optoelectronic Material Potential

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for their potential applications in various photonic and optoelectronic technologies, such as frequency conversion, optical switching, and data storage.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters that are calculated include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. Features that often lead to enhanced NLO properties include the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. Benzofuran derivatives, in general, are considered promising for NLO applications due to their conjugated ring system. physchemres.org For example, a computational study on 7-methoxy-benzofuran-2-carboxylic acid suggested it has favorable NLO features based on its calculated polarizability and hyperpolarizability. jetir.orgresearchgate.net

A specific theoretical investigation into the NLO properties and optoelectronic potential of 2-(1-Benzofuran-7-yl)acetic acid has not been found in the surveyed literature. Such a study would be valuable in assessing its suitability for these advanced applications.

Table 3: Key Parameters in NLO Studies

ParameterSymbolDescriptionImplication for NLO Potential
Dipole MomentμMeasures the asymmetry of the molecular charge distribution.A non-zero value is a prerequisite for second-order NLO activity.
PolarizabilityαRepresents the linear response of the electron cloud to an electric field.Contributes to the overall optical response.
First HyperpolarizabilityβQuantifies the second-order nonlinear optical response.A large value indicates a strong potential for applications like frequency doubling.

Applications in Chemical Synthesis and Material Science

Role as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

The inherent reactivity of the benzofuran (B130515) ring system, coupled with the functional handle provided by the acetic acid moiety, positions 2-(1-Benzofuran-7-yl)acetic acid as a valuable intermediate in the synthesis of more complex molecules. While specific examples detailing the direct use of 2-(1-Benzofuran-7-yl)acetic acid in the total synthesis of natural products are not extensively documented, the broader class of benzofuran derivatives serves as a crucial pharmacophore in numerous biologically active compounds. mdpi.comacs.org The synthesis of various bioactive benzofuran derivatives often involves the construction of the benzofuran core followed by modification of its side chains. nih.govnih.gov For instance, benzofuran-3-acetic acids are synthesized from substituted 4-bromomethylcoumarins, highlighting a common strategy of building upon a pre-formed benzofuran structure. researchgate.net

The general synthetic utility of benzofurans is well-established, with numerous methods developed for their construction, often employing transition metal catalysis. nih.gov These synthetic strategies provide access to a diverse range of substituted benzofurans that can be further elaborated. The acetic acid side chain in 2-(1-Benzofuran-7-yl)acetic acid offers a reactive site for various chemical transformations, such as amidation, esterification, and reduction, enabling its incorporation into larger and more intricate molecular architectures. mdpi.comnih.gov The development of novel synthetic methodologies continues to expand the toolkit for creating complex benzofuran-containing molecules, with recent breakthroughs enabling the synthesis of highly substituted benzofurans through substituent migration reactions. thieme-connect.com

Table 1: Examples of Complex Molecules Synthesized from Benzofuran Precursors

Target Molecule ClassPrecursor TypeSynthetic StrategyReference
Bioactive Benzofuran HybridsSubstituted BenzofuransMolecular Hybridization iucr.org
Natural Product AnalogsBenzofuran-3-acetic acidsRing Transformation of Coumarins researchgate.net
Polycyclic Aromatic HydrocarbonsBenzofuran DerivativesPalladium-catalyzed Cascade Reactions mdpi.com
Bioactive Benzofuran-2-carboxamidesEthyl Benzofuran-3-carboxylateSuzuki Coupling and Amide Coupling acs.org

This table illustrates the use of benzofuran derivatives as precursors in the synthesis of complex molecules, highlighting the versatility of the benzofuran scaffold.

Development of New Reagents and Catalysts Utilizing the Benzofuran Acetic Acid Scaffold

The development of novel reagents and catalysts is a continuous pursuit in chemical synthesis, aiming for higher efficiency, selectivity, and milder reaction conditions. While the direct application of 2-(1-Benzofuran-7-yl)acetic acid as a scaffold for new reagents or catalysts is not widely reported, the benzofuran core itself is integral to various catalytic systems. The synthesis of benzofuran derivatives often employs a range of catalysts, including those based on palladium, copper, ruthenium, and even Brønsted acids. nih.gov

For instance, the catalytic oxidation of furan-containing β-ketoesters using a Mn(III)/Co(II) system leads to the formation of benzofuran derivatives. researchgate.netnih.gov This highlights the role of transition metal catalysts in constructing the benzofuran ring. Furthermore, the synthesis of benzofuran structures can be achieved through catalyst-free methods, showcasing the diverse synthetic approaches available. nih.gov

The potential for 2-(1-Benzofuran-7-yl)acetic acid and its derivatives to act as ligands for metal catalysts is an area ripe for exploration. The carboxylic acid group can coordinate to a metal center, and the benzofuran ring can be functionalized to modulate the electronic and steric properties of the resulting metal complex. While specific examples are scarce, the principles of ligand design suggest that this scaffold could be adapted for catalytic applications.

Applications in Polymer Chemistry and Functional Materials

Benzofuran derivatives are increasingly being investigated for their applications in polymer chemistry and the development of functional materials. The parent monomer, benzofuran, undergoes cationic polymerization to produce rigid, transparent polymers with high glass-transition temperatures, making them suitable for applications as transparent thermoplastics. nih.govacs.orgnih.govacs.org The polymerization of functionalized benzofuran monomers allows for the tuning of polymer properties for specific applications.

Benzofuran-containing polymers, including polyamides, polyarylates, and polybenzimidazoles, have been synthesized and studied for their thermal stability and other properties. researchgate.net For example, polymers incorporating benzofuro-benzofuran structures have been developed as heat-stable materials. researchgate.net The incorporation of the benzofuran moiety into the polymer backbone can impart desirable characteristics such as enhanced thermal stability and specific electronic properties.

The field of organic electronics has also seen the application of benzofuran derivatives. Their inherent electronic properties make them suitable components for organic photovoltaics (OPVs) and other electronic devices. While direct polymerization of 2-(1-Benzofuran-7-yl)acetic acid has not been detailed, its structure suggests potential as a monomer or a precursor to a monomer for functional polymers. The carboxylic acid group could be used for polyester (B1180765) or polyamide formation, integrating the benzofuran unit into the polymer chain.

Table 2: Properties of Benzofuran-Based Polymers

Polymer TypeMonomerKey PropertiesPotential ApplicationsReference
PolybenzofuranBenzofuranHigh Tg, TransparencyTransparent Thermoplastics nih.govacs.orgnih.govacs.org
Heat-Stable PolymersBenzofuro-benzofuran dicarboxylic acidHigh Thermal StabilityHigh-Performance Materials researchgate.net

This table summarizes the properties and potential applications of polymers derived from benzofuran-based monomers.

Coordination Chemistry and Ligand Design for Metal Complexes

The carboxylic acid functionality of 2-(1-Benzofuran-7-yl)acetic acid makes it a prime candidate for use as a ligand in coordination chemistry. Carboxylate groups are known to coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of a diverse range of metal complexes with interesting structural and functional properties. nih.gov While specific studies on the coordination complexes of 2-(1-Benzofuran-7-yl)acetic acid are limited, the behavior of analogous carboxylic acid ligands provides valuable insights.

For example, transition metal complexes with Schiff base ligands derived from heterocyclic compounds have been extensively studied for their catalytic and biological activities. organic-chemistry.org Similarly, metal complexes with naphthalene-based acetic acids as ligands have been reviewed for their structural features and biological activity. nih.gov These studies demonstrate the potential of aromatic carboxylic acids to form stable and functional metal complexes.

The benzofuran ring in 2-(1-Benzofuran-7-yl)acetic acid can also participate in coordination through π-interactions or through other functional groups that could be introduced onto the ring. This dual functionality of a coordinating carboxylic acid group and a modifiable aromatic system makes the benzofuran acetic acid scaffold a promising platform for the design of novel ligands for applications in catalysis, materials science, and bioinorganic chemistry.

Applications in Organic Optoelectronics and Dyes

The unique electronic structure of the benzofuran ring system imparts interesting photophysical properties to its derivatives, making them attractive for applications in organic optoelectronics and as dyes. Benzofuran-based materials can exhibit high fluorescence quantum yields and their emission wavelengths can be tuned through chemical modification. nih.gov These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Theoretical and experimental studies on functionalized benzofuran derivatives have explored their HOMO-LUMO energy levels, photophysical properties, and nonlinear optical (NLO) properties. researchgate.net The introduction of donor and acceptor substituents on the benzofuran ring can significantly influence its optical properties. nih.gov

While there is no specific data on the direct use of 2-(1-Benzofuran-7-yl)acetic acid in optoelectronic devices or as a dye, its core structure is a component of more complex molecules with such applications. For example, fluorene-based organic dyes incorporating benzofuran moieties have been synthesized for use in dye-sensitized solar cells. acs.org The carboxylic acid group of 2-(1-Benzofuran-7-yl)acetic acid could serve as an anchoring group to attach the molecule to semiconductor surfaces in such devices.

Table 3: Optoelectronic Properties of Functionalized Benzofuran Derivatives

Derivative TypeProperty InvestigatedPotential ApplicationReference
Donor-Acceptor Substituted BenzofuransLinear and Nonlinear Optical PropertiesOptical Materials nih.gov
Functionalized Benzofuran DerivativesPhotophysical Properties, Self-AssemblyOrganic Electronics researchgate.net
Oligofuran-Benzothiadiazole Co-oligomersOptoelectronic PropertiesOrganic Field-Effect Transistors (OFETs) thieme-connect.com

This table highlights the investigation of optoelectronic properties in various benzofuran derivatives and their potential applications.

Supramolecular Chemistry and Self-Assembly

The carboxylic acid group of 2-(1-Benzofuran-7-yl)acetic acid is a key functional group for directing supramolecular self-assembly through hydrogen bonding. In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.govnih.govnih.gov This predictable self-assembly motif can be utilized to construct well-defined supramolecular architectures.

Crystal structure analyses of related benzofuran acetic acid derivatives, such as 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid and 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, have confirmed the formation of such hydrogen-bonded dimers. nih.govnih.gov These dimers can further pack into stacks through weaker interactions like C-H···π interactions, leading to the formation of extended supramolecular structures. nih.govnih.gov

Environmental Fate and Degradation Mechanisms of Benzofuran Acetic Acid Derivatives

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical by non-living factors. Key pathways include photodegradation, hydrolysis, and oxidation.

Biodegradation Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a critical component of a chemical's environmental persistence.

Environmental Persistence and Mobility Studies (theoretical, mechanistic)

While specific experimental data on the environmental persistence and mobility of 2-(1-Benzofuran-7-yl)acetic acid is limited, theoretical and mechanistic insights can be drawn from the behavior of structurally related benzofuran (B130515) compounds and general chemical principles.

Persistence:

The persistence of a compound in the environment is determined by its resistance to various degradation processes. The primary degradation pathways for organic molecules like 2-(1-Benzofuran-7-yl)acetic acid are microbial degradation and photodegradation.

Microbial Degradation: The benzofuran core, a fused benzene (B151609) and furan (B31954) ring system, can be subject to microbial degradation. Studies on the cometabolic degradation of dibenzofuran (B1670420) by certain bacteria have shown that the degradation can proceed via lateral dioxygenation and meta-cleavage of the aromatic structure nih.gov. This process involves the enzymatic hydroxylation of the benzofuran ring, followed by ring cleavage to form more biodegradable intermediates nih.gov. For instance, the degradation of dibenzofuran by Ralstonia sp. strain SBUG 290 leads to the formation of 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, which is then further degraded nih.gov. It is plausible that 2-(1-Benzofuran-7-yl)acetic acid could undergo similar initial enzymatic attacks on the benzofuran ring system. The presence of the acetic acid substituent may influence the rate and pathway of degradation. The ultimate mineralization to carbon dioxide and water is the desired outcome for preventing long-term environmental accumulation.

Photodegradation: Benzofuran derivatives can also undergo photodegradation, particularly in aquatic environments. The photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural water has been observed to be significantly faster in the presence of natural sensitizers, which are common in surface waters ias.ac.in. This suggests that indirect photolysis could be a significant degradation pathway for 2-(1-Benzofuran-7-yl)acetic acid. The process likely involves the absorption of light by the benzofuran chromophore, leading to excited states that can then react with other molecules or undergo direct bond cleavage. The degradation products would likely be hydroxylated or ring-opened compounds.

Mobility:

The mobility of a compound in the environment, particularly in soil and water, is governed by its physicochemical properties such as water solubility and its tendency to adsorb to soil particles (measured by the soil organic carbon-water (B12546825) partitioning coefficient, Koc).

Soil Mobility: The acetic acid group in 2-(1-Benzofuran-7-yl)acetic acid is expected to be ionized at typical environmental pH levels, which would increase its water solubility and potentially its mobility in soil. Compounds with higher water solubility and lower Koc values tend to be more mobile and have a higher potential to leach into groundwater oregonstate.edumdpi.com. The mobility of pesticides is influenced by their sorption to soil, which is affected by soil properties and the pesticide's chemical characteristics oregonstate.edu.

Transport in Water: Due to its likely water solubility, 2-(1-Benzofuran-7-yl)acetic acid could be transported in surface waters and has the potential for groundwater contamination if it is persistent enough to leach through the soil profile mdpi.comnih.gov.

Theoretical Degradation Pathways:

Based on the degradation of other benzofuran compounds, a theoretical degradation pathway for 2-(1-Benzofuran-7-yl)acetic acid can be proposed:

Initial Attack: The degradation could be initiated by either microbial oxidation or photolysis.

Hydroxylation: This would likely lead to the formation of hydroxylated intermediates on the benzofuran ring.

Ring Cleavage: Subsequent enzymatic or photochemical reactions could lead to the cleavage of the furan or benzene ring, forming more polar and less persistent intermediates.

Side-Chain Degradation: The acetic acid side chain could also be a point of microbial attack, potentially being cleaved from the benzofuran ring.

Mineralization: Ultimately, complete degradation would result in the formation of carbon dioxide, water, and inorganic ions.

Table 1: Theoretical Environmental Fate Parameters for 2-(1-Benzofuran-7-yl)acetic acid

ParameterPredicted BehaviorRationale
Persistence Moderately PersistentBenzofuran ring may be resistant to rapid degradation, but photodegradation and microbial degradation are possible.
Mobility in Soil Potentially MobileThe carboxylic acid group increases water solubility and reduces sorption to soil organic matter.
Primary Degradation Pathways Microbial Degradation, PhotodegradationBased on studies of related benzofuran compounds. nih.govias.ac.in
Potential for Leaching Moderate to HighDependent on soil type, rainfall, and persistence of the compound.

Environmental Monitoring and Analytical Detection Methodologies (excluding basic identification)

The detection and quantification of 2-(1-Benzofuran-7-yl)acetic acid and its derivatives in environmental samples such as soil and water require sensitive and specific analytical methods. While methods specifically validated for this compound are not widely published, techniques used for other benzofuran derivatives can be adapted.

Advanced analytical techniques are essential for monitoring the low concentrations at which these compounds might be present in the environment. The primary methods for the analysis of benzofuran derivatives are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermally labile compounds like 2-(1-Benzofuran-7-yl)acetic acid.

HPLC-MS: The coupling of HPLC with mass spectrometry, particularly with techniques like electrospray ionization (ESI), provides high sensitivity and selectivity. An HPLC-MS method has been successfully used for the analysis of a chlorinated benzofuran pharmaceutical intermediate nih.gov. This approach allows for the separation of the target analyte from complex environmental matrices followed by its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern researchgate.netscispace.com. For 2-(1-Benzofuran-7-yl)acetic acid, a reversed-phase HPLC column would likely be used with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.

Sample Preparation for HPLC: For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering substances. For soil samples, an initial extraction with an organic solvent, followed by clean-up steps, would be necessary before HPLC analysis.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds.

GC-MS: GC coupled with mass spectrometry is a standard method for the analysis of many organic pollutants, including various benzofuran derivatives researchgate.netnih.gov. For a polar compound like 2-(1-Benzofuran-7-yl)acetic acid, derivatization to a more volatile ester form (e.g., methyl ester) is typically required before GC analysis. This derivatization step increases the volatility and improves the chromatographic behavior of the analyte.

Sample Preparation for GC: Similar to HPLC, sample preparation for GC analysis involves extraction from the environmental matrix (soil or water) and a clean-up procedure to remove interferences.

Advanced Detection Techniques:

Tandem Mass Spectrometry (MS/MS): Both HPLC-MS/MS and GC-MS/MS can be employed for highly selective and sensitive detection. In MS/MS, a specific ion of the target compound is selected and fragmented, and the resulting fragment ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for very low detection limits, which is crucial for environmental monitoring.

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy, enabling the confident identification of unknown metabolites and degradation products of 2-(1-Benzofuran-7-yl)acetic acid in environmental samples.

Table 2: Comparison of Analytical Methodologies for 2-(1-Benzofuran-7-yl)acetic acid

Analytical TechniqueSample PreparationAdvantagesDisadvantages
HPLC-MS/MS SPE for water; Solvent extraction and clean-up for soil.High sensitivity and selectivity; Suitable for polar and thermally labile compounds.Higher instrument cost.
GC-MS Derivatization to a volatile form required; Solvent extraction and clean-up.High resolving power; Well-established technique.Derivatization adds a step and potential for error; Not suitable for thermally labile compounds without derivatization.
HPLC-HRMS SPE for water; Solvent extraction and clean-up for soil.Accurate mass measurement for identification of unknowns.Higher instrument cost and complexity.

Biological Interactions and Mechanistic Studies in Vitro and Theoretical Focus

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are a cornerstone in predicting how benzofuran (B130515) derivatives may interact with biological targets at a molecular level. These computational studies provide insights into the binding modes and affinities of these ligands with proteins such as enzymes and receptors.

Studies on benzofuran-2-carboxylic acids, structural isomers of the titular compound, have used the MOE-Dock program to predict binding interactions with targets like Pim-1 kinase, a protein implicated in several signaling pathways. ucl.ac.uk These simulations help validate the docking protocol by comparing the docked ligand's position with its co-crystallized structure. ucl.ac.uk Similarly, novel benzofuran-azacyclic hybrids have been designed and their binding modes clarified through in silico studies targeting enzymes involved in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1).

Docking analyses of various benzofuran derivatives have been performed against a range of targets:

Cholinesterases: Molecular modeling has been used to understand the interaction patterns of benzofuranyl derivatives with both AChE and Butyrylcholinesterase (BChE).

Kinases: Hybrid benzofuran molecules have been computationally evaluated as dual inhibitors of PI3K and VEGFR-2, with software like the Molecular Operating Environment (MOE) used to estimate binding affinity.

Bacterial Enzymes: The fit of benzofuran derivatives within the active sites of bacterial proteins, such as DNA gyrase B and topoisomerase IV, has been explored to understand potential antimicrobial mechanisms.

Inflammatory Targets: Docking studies have also been conducted to investigate the potential of C-2 sulfenylated benzofurans as antagonists for interleukin 1-β.

These studies consistently show that the benzofuran scaffold can fit into the active sites of diverse enzymes, with specific substitutions determining the nature and strength of the interactions, which often include hydrogen bonds and hydrophobic contacts. ucl.ac.uk

Enzyme Inhibition Kinetics and Binding Affinities (in vitro studies)

In vitro enzyme assays provide quantitative data on the inhibitory potential of benzofuran derivatives. These studies are crucial for validating the predictions made by molecular docking.

Benzofuran derivatives have demonstrated inhibitory activity against several enzymes in laboratory settings:

Cholinesterases: Novel benzofuran-azacyclic hybrids were evaluated for their in vitro inhibitory potency against AChE and BACE-1. Kinetic studies of other benzofuranyl derivatives revealed Ki values ranging from 0.009 to 0.61 μM for AChE and 0.28 to 1.60 μM for BChE, indicating potent, low-micromolar inhibition for some compounds.

Kinases: A benzofuran hybrid, compound 8 , was found to inhibit PI3K and VEGFR-2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. Other studies identified a benzofuran derivative, 14c , as a significant inhibitor of Src and zeta-chain-associated protein (ZAP-70) kinases. sigmaaldrich.com

Other Enzymes: Benzofuran derivatives have been assessed as inhibitors of chorismate mutase, an enzyme in the shikimate pathway in bacteria, with some compounds showing 64–65% in vitro inhibition at a concentration of 30 μM. nih.gov Additionally, amiloride-based benzofuran derivatives have been found to inhibit urokinase-type plasminogen activator (uPA) proteolytic activity. sigmaaldrich.com

The table below summarizes key in vitro enzyme inhibition data for various benzofuran derivatives reported in the literature.

Derivative ClassTarget EnzymeInhibition Value (IC₅₀/Ki)Reference
Benzofuranyl derivativesAcetylcholinesterase (AChE)Ki: 0.009 - 0.61 μM
Benzofuranyl derivativesButyrylcholinesterase (BChE)Ki: 0.28 - 1.60 μM
Benzofuran hybrid (Compound 8)PI3KIC₅₀: 2.21 nM
Benzofuran hybrid (Compound 8)VEGFR-2IC₅₀: 68 nM
Benzofuran derivatives (39a-c)Chorismate Mutase64-65% inhibition @ 30 μM nih.gov

Receptor Binding Assays and Ligand-Receptor Interactions (in vitro studies)

While much of the research on benzofuran derivatives focuses on enzyme inhibition, some studies have explored their interactions with receptors. The urokinase-type plasminogen activator (uPA) system, which includes the uPA receptor (uPAR), is a target of interest. sigmaaldrich.com High concentrations of amiloride (B1667095), a potassium channel blocker, were found to inhibit uPA activity, which prompted the investigation of novel amiloride analogs, including benzofuran-based structures, as uPA inhibitors. sigmaaldrich.com This suggests an interaction with either the enzyme itself or its receptor, uPAR, which mediates cancer invasion and metastasis. sigmaaldrich.com However, detailed receptor binding assays for 2-(1-Benzofuran-7-yl)acetic acid specifically are not widely reported in the current literature, with a greater emphasis placed on enzyme targets.

Modulation of Cellular Pathways (at a mechanistic, molecular level, in vitro without physiological outcomes)

In vitro studies using cell models have begun to elucidate the effects of benzofuran derivatives on specific molecular pathways. These investigations provide a mechanistic link between ligand-target interaction and cellular response, independent of whole-organism physiological outcomes.

One study on a benzofuran-isatin conjugate, Compound 5a , in colorectal cancer cell lines found that its pro-apoptotic effects were associated with the upregulation of the tumor suppressor protein p53. This points to a direct influence on the genetic and protein expression machinery within the cell.

In another example, the Pim serine/threonine kinases, which are targeted by some benzofuran derivatives, are known to regulate numerous signaling pathways fundamental to cell growth and survival. ucl.ac.uk By inhibiting these kinases, such compounds can modulate these downstream pathways at a core molecular level.

Furthermore, studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives in a cellular model of neurodegeneration have shown they can act as antioxidants. These compounds were able to significantly reduce intracellular reactive oxygen species (ROS) levels and induce the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-Activity Relationship (SAR) studies are critical for understanding how the chemical structure of a molecule influences its biological activity. For benzofuran derivatives, SAR analyses have provided valuable insights into the structural requirements for potent molecular interactions.

Substitutions at C-2: Earlier SAR studies found that substitutions at the C-2 position of the benzofuran ring, such as with an ester or another heterocyclic ring, were often crucial for cytotoxic activity, which is a proxy for underlying molecular interactions. nih.govsigmaaldrich.com

Side Chain Modifications: For benzofuran-based inhibitors of enzymes like AChE and BACE-1, the "tail" portion of the molecule, which is analogous to the acetic acid side chain, plays a role in modulating inhibitory activity, although the primary activity is often attributed to the core benzofuran structure.

Substitutions on the Benzene (B151609) Ring: The addition of groups like phenol (B47542) and chlorine to certain benzofuran derivatives increased the number of binding interactions with their target, resulting in improved activity. nih.gov The presence of a phenolic hydroxyl group on the benzofuran was found to be particularly important for modulating activity. nih.gov

Hybrid Structures: Creating hybrid molecules that conjugate the benzofuran moiety with other pharmacologically active structures, such as quinazolinone or isatin, has been a successful strategy. sigmaaldrich.com The functionalization or structural configuration of the conjugate molecule is key to the resulting interaction profile. sigmaaldrich.com

An SAR analysis of antitubercular benzofuran derivatives suggested that a benzotriazinone series was generally more effective than a pyrazolotriazinone series, highlighting how the nature of the appended heterocyclic system dictates the interaction profile.

Chemoinformatics and Computational Drug Design (excluding therapeutic claims)

Chemoinformatics and computational design are integral to the study of benzofuran derivatives, enabling the prediction of their properties and guiding the synthesis of new molecules. ucl.ac.uk These in silico methods allow for the efficient screening and optimization of compounds before undertaking laboratory synthesis.

Key computational approaches used include:

Molecular Docking: As detailed in section 8.1, software such as MOE, AutoDock Vina, and Discovery Studio are widely used to predict the binding poses and energies of benzofuran ligands within the active sites of target proteins. ucl.ac.uk

ADME Prediction: Web tools like SwissADME are employed to predict the Absorption, Distribution, Metabolism, and Excretion properties of designed compounds. This includes assessing compliance with guidelines like Lipinski's rule of five to evaluate drug-likeness based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For instance, pharmacophoric models for Hfq and LpxC proteins in P. aeruginosa have been developed based on their interactions with benzofuran-isatin molecules, highlighting the importance of hydrophobic and aromatic fragments.

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of molecules. This method can identify the most susceptible sites for electrophilic and nucleophilic attacks, providing insights into molecular reactivity.

These computational tools, taken together, provide a powerful framework for the rational design of new benzofuran derivatives with specific molecular interaction profiles. ucl.ac.uk

Future Perspectives and Emerging Research Directions

Innovations in Synthesis and Scale-Up

The progression of 2-(1-Benzofuran-7-yl)aceticacid from a laboratory curiosity to a compound of significant interest hinges on the development of efficient and scalable synthetic methodologies. Traditional synthetic routes often face challenges in terms of yield, scalability, and environmental impact. Future research will likely focus on adopting innovative strategies that have proven successful for other benzofuran (B130515) derivatives.

Modern catalytic systems are at the forefront of this evolution. Transition-metal-catalyzed reactions, employing metals like palladium, copper, nickel, and rhodium, have become instrumental in constructing the benzofuran core with high efficiency. nih.govacs.org For instance, palladium- and copper-based catalysts have been effectively used in Sonogashira coupling and subsequent intramolecular cyclization reactions to form the benzofuran ring. nih.gov Nickel-catalyzed ring-opening reactions of benzofurans also present novel pathways for functionalization. acs.org The adaptation of these catalytic methods could provide robust and high-yield pathways to this compound and its analogs.

Furthermore, the implementation of flow chemistry offers a paradigm shift from traditional batch processing. researchgate.netuc.pt Continuous flow synthesis can provide enhanced reaction control, improved safety, and straightforward scalability, which are critical for producing gram-scale quantities necessary for extensive biological and preclinical studies. nih.govresearchgate.net These modern techniques promise not only to increase the accessibility of this compound but also to facilitate the rapid synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthesis TechniqueKey FeaturesPotential Advantages for this compound
Transition-Metal Catalysis (Pd, Cu, Ni, Rh)High efficiency, selectivity, and functional group tolerance. nih.govacs.orgImproved yields, milder reaction conditions, and access to novel derivatives.
Flow ChemistryContinuous processing, precise control over reaction parameters, enhanced safety. researchgate.netuc.ptFacilitates large-scale production, reduces reaction times, and allows for process automation.
One-Pot ReactionsMultiple reaction steps are performed in a single reactor, avoiding the isolation of intermediates. organic-chemistry.orgIncreases overall efficiency, reduces waste, and simplifies the synthetic process.
Microwave-Assisted SynthesisRapid heating, leading to significantly reduced reaction times.Accelerates the discovery and optimization of synthetic routes.

Advanced Spectroscopic and Imaging Techniques for Deeper Understanding

A profound understanding of the structural and electronic properties of this compound is fundamental to elucidating its function. While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for routine characterization, advanced techniques are required for a more in-depth analysis. nih.govsciforum.net

Single-crystal X-ray diffraction, for example, can provide the definitive three-dimensional structure of the molecule. This technique has been successfully applied to other isomers of benzofuran acetic acid, revealing crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govresearchgate.net Such data for this compound would be invaluable for understanding its crystal packing and for computational modeling studies.

Advanced one- and two-dimensional NMR techniques are necessary for the complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals, especially for more complex derivatives. sciforum.netsemanticscholar.org In the realm of biological studies, future research could involve the use of sophisticated imaging techniques. By conjugating the molecule with fluorescent tags, it may be possible to visualize its uptake, distribution, and localization within cells, offering direct insight into its mechanism of action at a subcellular level.

TechniqueInformation GainedSignificance for this compound Research
Single-Crystal X-ray CrystallographyPrecise 3D molecular structure, bond lengths/angles, and intermolecular interactions. nih.govresearchgate.netProvides foundational data for computational modeling and understanding solid-state properties.
2D NMR Spectroscopy (COSY, HSQC, HMBC)Unambiguous assignment of all proton and carbon signals. sciforum.netCrucial for the definitive structural confirmation of new, more complex derivatives.
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and elemental composition. semanticscholar.orgnih.govConfirms molecular formula and aids in metabolite identification.
Fluorescence Microscopy (with tagged molecules)Subcellular localization and dynamic tracking in biological systems.Offers a visual understanding of the compound's interaction with cellular targets.

Integration of Machine Learning and AI in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research and development process. For this compound, the integration of AI/ML presents numerous opportunities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that uses machine learning to correlate the chemical structure of compounds with their biological activities. researchgate.netyoutube.com By developing QSAR models for a series of this compound derivatives, researchers could predict the activity of novel, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. nih.gov

Beyond predictive modeling, generative AI models can design entirely new molecules de novo. peng-lab.org These models can be trained on existing libraries of active compounds to generate novel molecular structures, including new benzofuran derivatives, with optimized properties. Such an approach could rapidly expand the chemical space around the this compound scaffold. Furthermore, AI algorithms are increasingly used to predict crucial pharmacokinetic properties, such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), allowing for the early-stage filtering of candidates with unfavorable profiles.

AI/ML ApplicationDescriptionFuture Impact on this compound Research
QSAR ModelingDevelops mathematical models to predict biological activity based on molecular descriptors. youtube.comGuides the design of more potent analogs by identifying key structural features for activity.
Generative Models (e.g., GANs, VAEs)AI algorithms that create new and valid molecular structures with desired properties. peng-lab.orgEnables the de novo design of novel this compound derivatives with enhanced efficacy.
ADMET PredictionUses computational models to predict a compound's pharmacokinetic and toxicity profile.Allows for early-stage deselection of compounds likely to fail in later development stages.
Synthetic Route PredictionAI tools that suggest potential synthetic pathways for a target molecule.Assists chemists in designing more efficient and novel synthetic strategies.

Exploration of Novel Applications in Untapped Fields

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Derivatives have demonstrated a remarkable breadth of activities, including antimicrobial, antifungal, antitumor, antioxidant, anti-inflammatory, and herbicidal properties. scienceopen.comresearchgate.netmdpi.comrsc.org However, the specific biological profile of this compound is largely unknown, representing a significant opportunity for exploration.

Future research should involve systematic screening of the compound against a wide array of biological targets to uncover its potential applications. Given the documented activities of its isomers and related compounds, several areas are of immediate interest:

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. rsc.org Many benzofuran derivatives have shown potent activity against various bacterial and fungal strains. nih.govnih.gov Investigating the antimicrobial potential of this compound is a logical and high-priority research direction.

Anticancer Therapeutics: Numerous benzofuran compounds have been explored as anticancer agents. scienceopen.com Their mechanisms often involve the inhibition of critical cellular processes in cancer cells. Screening against a panel of cancer cell lines could reveal potential utility in oncology.

Agrochemicals: Certain esters of benzofuran-2-acetic acid have been identified as a new class of natural-like herbicides, demonstrating significant phytotoxic activity. nih.gov Exploring the herbicidal or pesticidal properties of this compound could open up applications in agriculture.

Neuroprotective Agents: The structural similarity of benzofurans to certain endogenous molecules has led to their investigation for neurological disorders. This presents another avenue for exploring the therapeutic potential of this specific isomer.

Interdisciplinary Approaches for Comprehensive Analysis

The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, interdisciplinary approaches. The future advancement of this compound research will depend on the seamless collaboration between experts from various fields.

A comprehensive research program would involve a cyclical and collaborative workflow. For example, synthetic chemists can create novel derivatives based on predictions from computational chemists using AI models. mdpi.com These new compounds would then be characterized by analytical chemists using advanced spectroscopic techniques. Subsequently, biologists and pharmacologists would evaluate the compounds in various assays to determine their activity and mechanism of action. These biological results would then be fed back to the computational team to refine the predictive models, creating a closed-loop system that continually accelerates the discovery process. This synergy, combining experimental synthesis and testing with computational design and prediction, will be the cornerstone of future research, enabling a much deeper and more rapid understanding of the therapeutic or industrial potential of this compound.

Q & A

Basic Research Question

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement . For visualization, ORTEP-3 with a GUI is recommended .
  • Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) identifies substituent positions; IR confirms carboxyl (C=O stretch at ~1700 cm⁻¹) and benzofuran (C-O-C at ~1250 cm⁻¹) groups.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

What safety protocols are recommended for handling 2-(1-Benzofuran-7-yl)acetic acid in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats are mandatory. Use fume hoods for weighing and synthesis .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid oral ingestion—rinse mouth and seek medical attention .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., nitrogen) to prevent degradation .

How do intermolecular hydrogen bonds influence the crystallographic properties of 2-(1-Benzofuran-7-yl)acetic acid?

Advanced Research Question
Carboxyl groups form centrosymmetric dimers via O–H···O hydrogen bonds (2.65–2.70 Å), stabilizing the crystal lattice. SHELXL refines these interactions, revealing planarity deviations (<0.005 Å) in the benzofuran core . Such packing affects solubility and melting points (e.g., 436–437 K for fluorinated analogs). Hydrogen-bond disruption via solvent polarity changes (e.g., DMSO) can alter crystallization outcomes.

How can structure-activity relationship (SAR) studies guide the modification of 2-(1-Benzofuran-7-yl)acetic acid for pharmacological applications?

Advanced Research Question

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., fluoro at position 5) to enhance bioavailability or methylsulfanyl at position 3 for metabolic stability .
  • Biological Testing : Screen analogs for antimicrobial activity (e.g., against S. aureus) or antitumor potential (e.g., via MTT assays on cancer cell lines).
  • Data Interpretation : Correlate substituent electronic profiles (Hammett constants) with bioactivity using multivariate regression.

What methodological strategies resolve discrepancies in synthetic yield or analytical data for this compound?

Advanced Research Question

  • Yield Optimization : Prolonged reflux (>8 hours) or catalyst screening (e.g., phase-transfer catalysts) may improve hydrolysis efficiency.
  • Purity Conflicts : Cross-validate HPLC results with ¹H NMR integration (e.g., aromatic vs. carboxyl proton ratios). For crystalline impurities, recrystallize from benzene/chloroform mixtures .
  • Structural Ambiguities : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

How can solvent selection and storage conditions impact the stability of 2-(1-Benzofuran-7-yl)acetic acid?

Advanced Research Question

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, chloroform). Crystallization from benzene yields high-quality single crystals for diffraction .
  • Degradation Pathways : Exposure to light or moisture accelerates decarboxylation. Stability studies (via TGA/DSC) recommend storage at –20°C under nitrogen with desiccants .

What advanced computational methods support the design of 2-(1-Benzofuran-7-yl)acetic acid derivatives?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity.
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2 for anti-inflammatory applications) using AutoDock Vina.
  • Crystallographic Software : SHELXL and Olex2 integrate experimental data with computational refinement for accurate structure determination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.